molecular formula C17H14ClF3N4OS B2457775 1-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-N-propan-2-yl-5-(trifluoromethyl)pyrazole-4-carboxamide CAS No. 321998-57-6

1-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-N-propan-2-yl-5-(trifluoromethyl)pyrazole-4-carboxamide

Cat. No.: B2457775
CAS No.: 321998-57-6
M. Wt: 414.83
InChI Key: QJEAYKWAGSFPLQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-N-propan-2-yl-5-(trifluoromethyl)pyrazole-4-carboxamide is a complex organic compound that features a thiazole ring, a pyrazole ring, and several substituents including a chlorophenyl group, an isopropyl group, and a trifluoromethyl group. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and agrochemicals.

Future Directions

Thiazole derivatives have shown significant therapeutic potential . Therefore, there is considerable interest in the design and development of new compounds related to this scaffold for potential use as therapeutic agents .

Preparation Methods

The synthesis of 1-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-N-propan-2-yl-5-(trifluoromethyl)pyrazole-4-carboxamide typically involves multi-step reactions starting from readily available precursors

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

    Oxidation: The thiazole and pyrazole rings can be oxidized under strong oxidizing conditions.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide.

Scientific Research Applications

1-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-N-propan-2-yl-5-(trifluoromethyl)pyrazole-4-carboxamide has several scientific research applications:

Comparison with Similar Compounds

Similar compounds include other thiazole and pyrazole derivatives, such as:

Properties

IUPAC Name

1-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-N-propan-2-yl-5-(trifluoromethyl)pyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClF3N4OS/c1-9(2)23-15(26)12-7-22-25(14(12)17(19,20)21)16-24-13(8-27-16)10-3-5-11(18)6-4-10/h3-9H,1-2H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJEAYKWAGSFPLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)C1=C(N(N=C1)C2=NC(=CS2)C3=CC=C(C=C3)Cl)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClF3N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.